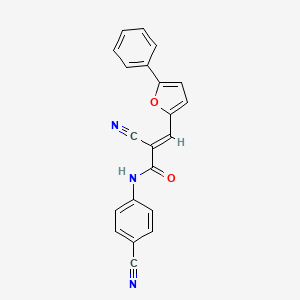![molecular formula C21H22ClN3O2 B5509938 (1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)
(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex bicyclic molecules like the one often involves multiple steps and precise control over reaction conditions. For example, the discovery of a novel alpha 7 nicotinic acetylcholine receptor agonist, which shares some structural similarities, highlights the intricate synthesis process these molecules undergo (O’Donnell et al., 2010). Such syntheses typically involve various reaction mechanisms and careful selection of reagents.
Molecular Structure Analysis
Compounds similar to "(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" exhibit complex molecular structures. For instance, the crystal structure of a related compound, 9-(3-indolycarbonyloxy)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride, was determined by X-ray diffraction, revealing a chair-chair conformation with equatorial N-substituents (Fernández et al., 1995). Such analyses are critical for understanding the chemical and pharmacological properties of these molecules.
Chemical Reactions and Properties
The compound likely participates in various chemical reactions, akin to other diazabicyclo compounds. For example, the reactions of 1,2-dihydropyridines with organic azides to form diazabicycloheptenes demonstrate the reactivity of such structures (Ondrus et al., 1979). These reactions are often regiospecific and can lead to a variety of structurally diverse products.
Physical Properties Analysis
The physical properties of bicyclic compounds are influenced by their molecular structure. For instance, the synthesis and characterization of a similar compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, involved NMR and HRMS spectroscopy, revealing details about its physical structure (Wu et al., 2015).
Scientific Research Applications
Diastereoselective Synthesis and Ring Expansion
Research on related bicyclic compounds involves diastereoselective synthesis, highlighting the chemical versatility and potential for creating novel organic molecules. For example, studies on cis-4-(1-Chloro-1-methylethyl)-1-(omega-hydroxyalkyl)azetidin-2-ones transforming into novel trans-1-aza-4-oxabicyclo[3.3.0]octan-8-ones and trans-1-aza-5-oxabicyclo[4.3.0]nonan-9-ones upon treatment with AgBF4 and pyridine in toluene, via intramolecular nucleophilic trapping of N-acyliminium intermediates, demonstrate the synthetic potential of these frameworks for developing new chemical entities (Dekeukeleire, D’hooghe, & De Kimpe, 2009).
Neurological and Cognitive Disorder Treatments
Compounds with a diazabicyclo[3.2.2]nonane framework have been investigated for their potential as therapeutic agents in treating cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease. These compounds are explored for their role as alpha 7 nicotinic acetylcholine receptor agonists, indicating their significance in neuropharmacological research and potential therapeutic applications (O’Donnell et al., 2010).
Cytotoxic Activity and Cancer Research
Research into bicyclic sigma receptor ligands reveals compounds within this structural domain possessing cytotoxic activity against tumor cell lines, highlighting the importance of these chemical structures in the development of new anticancer agents. Such studies demonstrate the potential of these compounds in identifying specific targets for cancer treatment (Geiger et al., 2007).
Antimicrobial and Antiviral Activities
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial and antiviral activities, underscoring the potential utility of such molecules in the development of new treatments for infectious diseases. This includes work on derivatives with significant activities against pathogenic strains, offering insights into the broad applicability of these chemical frameworks in medicinal chemistry (Attaby et al., 2006).
properties
IUPAC Name |
(1S,5R)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-14-10-15(6-8-19(14)22)20(26)24-11-16-5-7-18(13-24)25(21(16)27)12-17-4-2-3-9-23-17/h2-4,6,8-10,16,18H,5,7,11-13H2,1H3/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZUNBLUSMQKCB-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)

![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)

![N,N-dimethyl-3-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5509893.png)


![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)


![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)